molecular formula C16H10N2O2S B12807133 2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione CAS No. 19691-92-0

2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione

Katalognummer: B12807133
CAS-Nummer: 19691-92-0
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: VDEZASNMOGDXAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of thiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Isoquinoline Derivative: The thiazole ring is then coupled with an isoquinoline derivative through a series of condensation reactions.

    Final Cyclization: The final product is obtained through cyclization and purification steps.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be a subject of research in these areas.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of infections or cancer.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione would depend on its specific biological activity. Generally, thiazole derivatives may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

19691-92-0

Molekularformel

C16H10N2O2S

Molekulargewicht

294.3 g/mol

IUPAC-Name

2-(4-methyl-1,3-thiazol-2-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C16H10N2O2S/c1-9-8-21-16(17-9)18-14(19)11-6-2-4-10-5-3-7-12(13(10)11)15(18)20/h2-8H,1H3

InChI-Schlüssel

VDEZASNMOGDXAY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=N1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.